![molecular formula C9H10O4 B13711431 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a propyl group attached to the quinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone typically involves the oxidation of 2,5-dihydroxy-3-propylphenol. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Secondary amines, thiols under mild acidic or basic conditions.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, polymers, and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and redox signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the propyl group, making it less hydrophobic.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A more potent oxidizing agent with different reactivity.
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Used in potassium-ion batteries due to its high coulombic efficiency .
Uniqueness
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is unique due to the presence of the propyl group, which enhances its hydrophobicity and alters its reactivity compared to other benzoquinone derivatives. This structural modification can lead to different biological activities and industrial applications .
Eigenschaften
Molekularformel |
C9H10O4 |
---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,13H,2-3H2,1H3 |
InChI-Schlüssel |
HNLUOCXHVFBXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)C=C(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.